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Compound of Interest

Compound Name: Dimethyl 5-nitroisophthalate

Cat. No.: B082987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core early synthesis methods for

Dimethyl 5-nitroisophthalate, a crucial intermediate in the manufacturing of various

pharmaceuticals, including intravenous X-ray contrast media.[1][2] The document details the

primary synthetic routes, providing comprehensive experimental protocols and quantitative

data to facilitate comparison and replication.

Core Synthetic Strategies
Historically, two principal strategies have been employed for the synthesis of Dimethyl 5-
nitroisophthalate:

Direct Nitration of Dimethyl Isophthalate: This method involves the electrophilic aromatic

substitution of dimethyl isophthalate using a nitrating agent, typically a mixture of

concentrated nitric and sulfuric acids. While direct, this route can lead to the formation of

undesired isomers, such as dimethyl 4-nitroisophthalate, which complicates purification.[1][3]

Esterification of 5-Nitroisophthalic Acid: This two-step approach first involves the nitration of

isophthalic acid to produce 5-nitroisophthalic acid.[4][5] Subsequently, the dicarboxylic acid is

esterified to yield the desired dimethyl ester. This method offers better control over

regioselectivity, leading to a purer final product. Early methods often employed a large

excess of methanol with a strong acid catalyst like sulfuric acid.[1][3][6] However, this could

result in incomplete esterification, leaving the monomethyl ester as an impurity.[1][3][6] More
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advanced early methods introduced the use of a co-solvent to facilitate the reaction and

improve product purity.

Experimental Protocols and Data
The following sections provide detailed experimental procedures and associated data for the

key early synthesis methods.

Method 1: Nitration of Dimethyl Isophthalate
This approach directly introduces the nitro group onto the dimethyl isophthalate backbone.

Experimental Protocol:

To a solution of 195 g of dimethyl isophthalate in 320 ml of 100% sulfuric acid, a mixture of 100

g of nitric acid and 302 g of sulfuric acid was added dropwise while maintaining the

temperature at 10°C.[1][6] The reaction mixture was then stirred for an additional 3 hours at 20-

25°C.[1][6] Following the reaction, the mixture was poured onto 1600 g of an ice/water mixture,

ensuring the temperature did not exceed 10°C.[1][6] The mixture was stirred for another hour,

and the resulting precipitate was filtered, washed extensively with water to remove acid, and

then dried.[1]

Quantitative Data Summary:

Parameter Value Reference

Starting Material Dimethyl Isophthalate [1]

Nitrating Agent Nitric Acid / Sulfuric Acid [1]

Reaction Temperature 10°C to 25°C [1]

Key Challenge

Formation of isomeric

impurities (e.g., dimethyl 4-

nitroisophthalate)

[1][3]

Method 2: Esterification of 5-Nitroisophthalic Acid
This two-step method is often preferred due to higher purity of the final product.
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The precursor, 5-nitroisophthalic acid, is synthesized by the nitration of isophthalic acid.

Experimental Protocol:

Isophthalic acid is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at

a low temperature.[7] The reaction mass is then quenched with water, cooled, and centrifuged

to isolate the 5-nitroisophthalic acid.[7]

An early and straightforward method for the esterification step.

Experimental Protocol:

5.0 g of 5-nitroisophthalic acid was dissolved in 33.3 ml of methanol under a nitrogen

atmosphere with stirring at room temperature.[2] Once a clear solution was obtained, 1.0 ml of

concentrated sulfuric acid was slowly added.[2] The mixture was then heated to reflux for

approximately 3 hours, during which a white solid precipitated.[2] After cooling, the product was

collected by filtration, washed with a small amount of water, and dried.[2]

Quantitative Data Summary:

Parameter Value Reference

Starting Material 5-Nitroisophthalic Acid [2]

Reagents Methanol, Sulfuric Acid [2]

Reaction Time 3 hours [2]

Yield 98% [2]

Impurity 0.3-0.5% monomethyl ester [1][3][6]

This refined method improves purity by using a two-phase system to remove water and drive

the reaction to completion.

Experimental Protocol:

A mixture of 120 ml of methanol and 240 ml of toluene was prepared, and 106 g of 5-

nitroisophthalic acid was added and heated until a clear solution formed.[1][3] Then, 33 ml of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://environmentclearance.nic.in/writereaddata/Online/TOR/18_Jan_2017_111220223KGP8PLATAdditionalattachemnt.pdf
https://environmentclearance.nic.in/writereaddata/Online/TOR/18_Jan_2017_111220223KGP8PLATAdditionalattachemnt.pdf
https://www.chemicalbook.com/synthesis/dimethyl-5-nitroisophthalate.htm
https://www.chemicalbook.com/synthesis/dimethyl-5-nitroisophthalate.htm
https://www.chemicalbook.com/synthesis/dimethyl-5-nitroisophthalate.htm
https://www.chemicalbook.com/synthesis/dimethyl-5-nitroisophthalate.htm
https://www.chemicalbook.com/synthesis/dimethyl-5-nitroisophthalate.htm
https://www.chemicalbook.com/synthesis/dimethyl-5-nitroisophthalate.htm
https://www.chemicalbook.com/synthesis/dimethyl-5-nitroisophthalate.htm
https://www.chemicalbook.com/synthesis/dimethyl-5-nitroisophthalate.htm
https://patents.google.com/patent/EP0879815B1/en
https://patents.google.com/patent/DE19721221A1/en
https://patents.google.com/patent/US6002041A/en
https://patents.google.com/patent/EP0879815B1/en
https://patents.google.com/patent/DE19721221A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


100% sulfuric acid was added dropwise, creating a two-phase mixture.[1][3] The mixture was

heated to boiling for 4 hours.[1][3] After stopping the stirrer, the lower aqueous phase was

drained.[1][3] The organic phase was then washed once with 100 ml of hot water and once with

100 ml of hot 10% sodium bicarbonate solution.[1][3] The washed organic phase was cooled to

room temperature, allowing the dimethyl 5-nitroisophthalate to crystallize as white crystals.

[1][3] The product was filtered and washed with methanol and water.[1]

Quantitative Data Summary:

Parameter Value Reference

Starting Material 5-Nitroisophthalic Acid [1][3]

Reagents
Methanol, Toluene, Sulfuric

Acid
[1][3]

Reaction Time 4 hours [1][3]

Yield
100 g (from 106 g starting

material)
[1]

Purity
~100% (no by-products >0.1%

by HPLC)
[1][6]

Melting Point 123°C [1]

Synthesis Pathway Diagrams
The following diagrams illustrate the chemical transformations described in the experimental

protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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